molecular formula C12H18ClNO2 B15261804 1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B15261804
M. Wt: 243.73 g/mol
InChI Key: AQKXMQSPTNBSFC-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound with a unique structure that includes a pyrrole ring substituted with butan-2-yl, chloromethyl, and dimethyl groups

Preparation Methods

The synthesis of 1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation of the pyrrole ring using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new C-N or C-S bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar compounds to 1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

1-butan-2-yl-4-(chloromethyl)-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C12H18ClNO2/c1-5-7(2)14-8(3)10(6-13)11(9(14)4)12(15)16/h7H,5-6H2,1-4H3,(H,15,16)

InChI Key

AQKXMQSPTNBSFC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C(=C1C)C(=O)O)CCl)C

Origin of Product

United States

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